PARP-1 Enzymatic Inhibition: Superior Potency of 11c against the Clinical Benchmark Olaparib
In a direct enzymatic assay, 4-(3-chlorophenyl)-2H-phthalazin-1-one (compound 11c) demonstrated greater inhibitory potency against PARP-1 than the FDA-approved clinical agent Olaparib [1]. The IC50 value of 97 nM for 11c represents a 30% improvement in potency over Olaparib (IC50 = 139 nM) measured under identical experimental conditions within the same study [1]. This establishes 11c as a more potent pharmacophore starting point for PARP-1 inhibition.
| Evidence Dimension | PARP-1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 97 nM |
| Comparator Or Baseline | Olaparib (IC50 = 139 nM) |
| Quantified Difference | 1.43-fold greater potency (42 nM lower IC50) |
| Conditions | In vitro PARP-1 enzymatic assay (Bioorg. Chem. 2018, 77, 443-456) |
Why This Matters
For scientists selecting a chemical probe for DNA repair pathway studies, a 30% gain in potency over the clinical benchmark Olaparib allows for reduced compound concentrations, potentially minimizing off-target effects and increasing the signal-to-noise ratio in cell-based assays.
- [1] Almahli, H., Hadchity, E., Jaballah, M. Y., Daher, R., Ghabbour, H. A., Kabil, M. M., ... & Eldehna, W. M. (2018). Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 77, 443-456. View Source
